

An In-depth Technical Guide to Isobutyl Cinnamate: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Isobutyl cinnamate*

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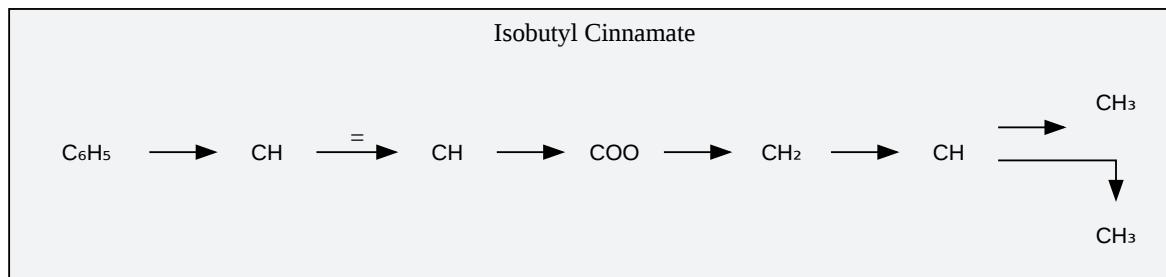
For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl cinnamate, a cinnamic acid ester, is an organic compound with applications in the flavor, fragrance, and cosmetic industries.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols for its synthesis and purification are presented, along with an analysis of its spectroscopic data. Furthermore, this guide explores the emerging research on the biological activities of cinnamate derivatives, offering insights into potential future applications in drug development. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams.

Chemical Structure and Identification

Isobutyl cinnamate is systematically named 2-methylpropyl (E)-3-phenylprop-2-enoate.[4] Its structure consists of a benzene ring attached to a propenoic acid moiety, which is esterified with an isobutyl group.[3] The presence of the trans (E) isomer is typical for the commercially available compound due to the higher stability of the trans-alkene.



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Caption: Chemical Structure of **Isobutyl Cinnamate**.

Table 1: Chemical Identification of **Isobutyl Cinnamate**

Identifier	Value	Reference(s)
IUPAC Name	2-methylpropyl (E)-3-phenylprop-2-enoate	[4]
Synonyms	Isobutyl 3-phenylpropenoate, 2-Methylpropyl cinnamate	[4][5]
CAS Number	122-67-8	[1][3]
Chemical Formula	$\text{C}_{13}\text{H}_{16}\text{O}_2$	[1][2]
Molecular Weight	204.26 g/mol	[2][4][6]
SMILES	<chem>CC(C)COC(=O)/C=C/c1ccccc1</chem>	[6]
InChI	<chem>1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+</chem>	[6]

Physicochemical Properties

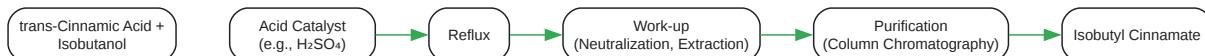
Isobutyl cinnamate is a colorless to pale yellow liquid at room temperature.[7] It is characterized by a sweet, fruity, and balsamic odor.[8] It is practically insoluble in water but soluble in organic solvents such as ethanol and ether.[1][3]

Table 2: Physicochemical Properties of **Isobutyl Cinnamate**

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[7]
Odor	Sweet, fruity, balsamic	[8]
Boiling Point	287 °C (at 760 mmHg)	[1][6][7]
Density	1.001 - 1.004 g/mL at 25 °C	[7]
Refractive Index	1.535 - 1.541 at 20 °C	[7]
Flash Point	> 110 °C (> 230 °F)	[7]
Vapor Pressure	0.002 mmHg at 20 °C	[7]
Solubility	Insoluble in water; soluble in ethanol and ether	[1][3]

Synthesis and Purification

The most common method for synthesizing **isobutyl cinnamate** is through the Fischer esterification of trans-cinnamic acid with isobutanol, using an acid catalyst such as sulfuric acid. [1][3]



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Caption: Fischer Esterification Workflow for **Isobutyl Cinnamate** Synthesis.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of cinnamic acid esters.[\[9\]](#)

Materials:

- trans-Cinnamic acid
- Isobutanol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate ($NaHCO_3$) solution (5%)
- Brine (saturated $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid and an excess of isobutanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.

- Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the excess isobutanol and solvent.

Experimental Protocol: Purification by Column Chromatography

Materials:

- Crude **isobutyl cinnamate**
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude **isobutyl cinnamate** in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate).
- Load the sample onto the top of the silica gel column.
- Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate), starting with a non-polar mixture and gradually increasing the polarity.
- Collect fractions and monitor them by TLC to identify those containing the pure **isobutyl cinnamate**.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **isobutyl cinnamate**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **isobutyl cinnamate** can be confirmed using ^1H and ^{13}C NMR spectroscopy.

Table 3: ^1H NMR Spectral Data of **Isobutyl Cinnamate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.7	d	1H	Vinylic proton (α to C=O)
~7.5	m	2H	Aromatic protons
~7.4	m	3H	Aromatic protons
~6.4	d	1H	Vinylic proton (β to C=O)
~3.9	d	2H	-O-CH ₂ -CH-
~2.0	m	1H	-CH ₂ -CH-(CH ₃) ₂
~0.9	d	6H	-CH-(CH ₃) ₂

Table 4: ^{13}C NMR Spectral Data of **Isobutyl Cinnamate**

Chemical Shift (ppm)	Assignment
~167	C=O (ester)
~145	Vinylic carbon (β to C=O)
~134	Aromatic carbon (quaternary)
~130	Aromatic carbons
~129	Aromatic carbons
~128	Aromatic carbons
~118	Vinylic carbon (α to C=O)
~71	-O-CH ₂ -
~28	-CH-(CH ₃) ₂
~19	-CH-(CH ₃) ₂

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **isobutyl cinnamate**.

Table 5: Key IR Absorption Bands of **Isobutyl Cinnamate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	C-H stretch (aromatic and vinylic)
~2960	Strong	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (α,β -unsaturated ester)
~1640	Medium	C=C stretch (alkene)
~1170	Strong	C-O stretch (ester)
~980	Strong	=C-H bend (trans-disubstituted alkene)
~770, ~680	Strong	C-H bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **isobutyl cinnamate**.

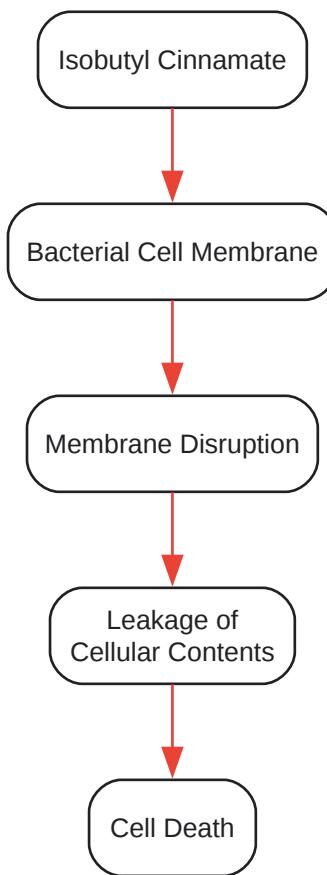
Table 6: Major Fragments in the Mass Spectrum of **Isobutyl Cinnamate**

m/z	Proposed Fragment
204	[M] ⁺ (Molecular ion)
148	[M - C ₄ H ₈] ⁺ (Loss of isobutene)
131	[C ₆ H ₅ CH=CHCO] ⁺ (Cinnamoyl cation)
103	[C ₆ H ₅ CH=CH] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)
57	[C ₄ H ₉] ⁺ (Isobutyl cation)

Biological Activities and Potential Applications

While **isobutyl cinnamate** itself has not been extensively studied for its biological activities, numerous studies have reported on the diverse pharmacological properties of cinnamic acid and its derivatives.[10] These compounds have shown potential as antimicrobial, antifungal, antioxidant, and anticancer agents.[8][10]

The antimicrobial activity of cinnamic acid derivatives is often attributed to their ability to disrupt the cell membrane and interfere with cellular processes.[8]



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Caption: Postulated Antimicrobial Mechanism of Cinnamate Derivatives.

Further research is warranted to specifically investigate the biological activities of **isobutyl cinnamate** and its potential as a lead compound in drug discovery and development.

Safety and Handling

Isobutyl cinnamate is generally considered to be of low toxicity.[\[3\]](#) However, as with any chemical, appropriate safety precautions should be taken. It may cause mild skin and eye irritation.[\[11\]](#) It is recommended to handle **isobutyl cinnamate** in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of **isobutyl cinnamate**. The experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While its current applications are primarily in the flavor and fragrance industries, the known biological activities of related cinnamic acid derivatives suggest that **isobutyl cinnamate** may hold untapped potential for future pharmacological applications. Further investigation into its specific biological effects is encouraged.

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